4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride
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Overview
Description
4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by its molecular structure, which includes an ethyl group at the 4-position, a methyl group at the 1-position, and a carboxylic acid hydrochloride group at the 5-position of the imidazole ring.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of ethyl acetoacetate with guanidine hydrochloride under acidic conditions. This reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the imidazole ring.
Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques such as continuous flow chemistry or microwave-assisted synthesis to improve yield and reduce reaction times. These methods allow for better control over reaction parameters and can be scaled up efficiently.
Types of Reactions:
Oxidation: The carboxylic acid group in the compound can undergo oxidation reactions to form corresponding carboxylic acid derivatives, such as esters or amides.
Reduction: The imidazole ring can be reduced to form imidazolines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Imidazolines and other reduced derivatives.
Substitution Products: Various substituted imidazoles.
Scientific Research Applications
4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate the role of imidazole derivatives in cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of antifungal, antibacterial, and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological system and the desired therapeutic outcome.
Comparison with Similar Compounds
Imidazole: The parent compound with no substituents.
1-Methylimidazole: Similar structure but lacks the carboxylic acid group.
4-Methylimidazole: Similar structure but with the methyl group at a different position.
Uniqueness: 4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both the ethyl and carboxylic acid groups provides distinct chemical properties compared to other imidazole derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
5-ethyl-3-methylimidazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-3-5-6(7(10)11)9(2)4-8-5;/h4H,3H2,1-2H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSNYUYLXOSHTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(C=N1)C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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